molecular formula C17H16N2O6S B601275 Cefamandole Impurity A CAS No. 36922-15-3

Cefamandole Impurity A

Cat. No. B601275
CAS RN: 36922-15-3
M. Wt: 376.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

an impurity of Cefamandole

Scientific Research Applications

Impurity Profiling and Spectrum Characteristics

Wang et al. (2022) conducted a study focusing on the impurity profile of Cefamandole Nafate, which is closely related to Cefamandole Impurity A. They developed reversed-phase liquid chromatography (RP-HPLC) and high-performance size exclusion chromatography (HPSEC) methods to separate unknown and polymerized impurities. The study aimed to characterize the structures of these impurities, contributing to the understanding of drug safety and quality control in pharmacopoeias (Wang et al., 2022).

Capillary Electrophoresis in Impurity Profiling

Shah et al. (2021) reviewed the use of capillary electrophoresis (CE) for impurity profiling of drugs, including Cefamandole. CE is critical for analyzing stereochemical centers in drug structures and has become the method of choice for impurity profiling, offering insights into the purity and safety of pharmaceutical products (Shah et al., 2021).

Characterization of Impurities in Drug Substances

Sivakumar et al. (2013) isolated and characterized unknown impurities in the cefazolin sodium bulk drug substance, which is related to Cefamandole. They used advanced spectroscopic techniques for this purpose, providing valuable information for ensuring drug safety and efficacy (Sivakumar et al., 2013).

properties

CAS RN

36922-15-3

Molecular Formula

C17H16N2O6S

Molecular Weight

376.39

Purity

> 95%

quantity

Milligrams-Grams

synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(acetyloxy)​phenylacetyl]​amino]​-​3-​[[(1-​methyl-​1H-​tetrazol-​5-​yl)​thio]​methyl]​-​8-​oxo-​, [6R-​[6α,​7β(R*)​]​]​- (9CI)

Origin of Product

United States

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